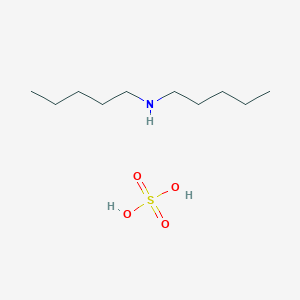![molecular formula C9H10OSe B14741500 1-[2-(Methylselanyl)phenyl]ethan-1-one CAS No. 1441-98-1](/img/structure/B14741500.png)
1-[2-(Methylselanyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylselanyl)phenyl]ethan-1-one is an organoselenium compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 2-bromoacetophenone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Methylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Methylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylselanyl)phenyl]ethan-1-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound may also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-[2-(Methylsulfanyl)phenyl]ethan-1-one: Contains a sulfur atom instead of selenium.
1-[2-(Methylthio)phenyl]ethan-1-one: Another sulfur-containing analog.
1-[2-(Methylselanyl)phenyl]propan-1-one: A homolog with an additional carbon in the alkyl chain.
Uniqueness: 1-[2-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and biological activity, making them valuable in various applications.
Propiedades
Número CAS |
1441-98-1 |
|---|---|
Fórmula molecular |
C9H10OSe |
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
1-(2-methylselanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OSe/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 |
Clave InChI |
IDYYOSKAYJYDFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


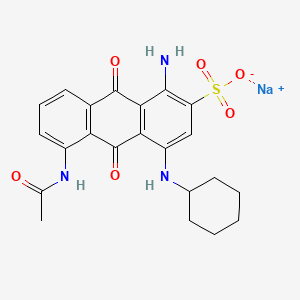

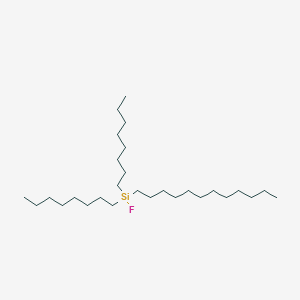
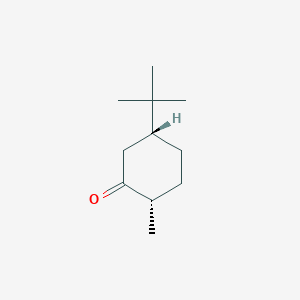
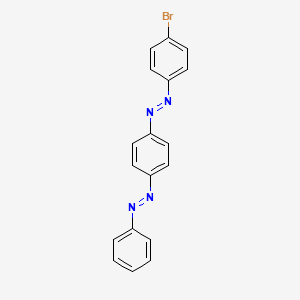
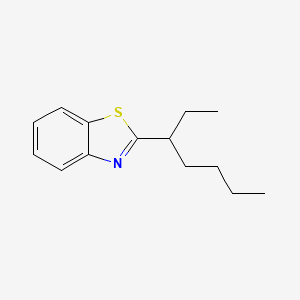
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

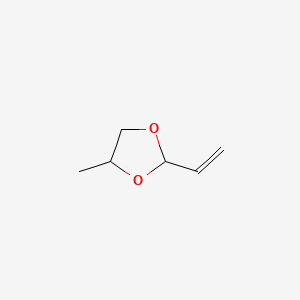

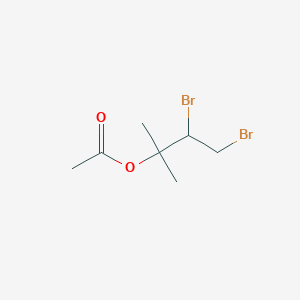
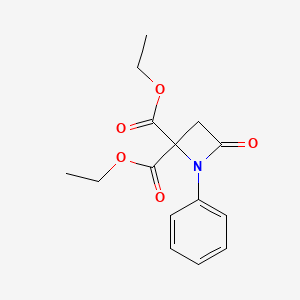
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
